tri-tert-butylphosphine oxide

Thermal stability Phosphine oxide decomposition Material shelf-life

Tri-tert-butylphosphine oxide (tBu₃PO) is the air-stable, non-pyrophoric alternative to tri-tert-butylphosphine — eliminating glovebox storage and dangerous goods shipping. With thermal stability >250°C, it withstands high-temperature processes where analogs like TBPO and Cy₃PO degrade. Its extreme steric bulk (cone angle ~182°) enforces exclusive 1:2 metal-to-ligand stoichiometry for reproducible lanthanide coordination. Quantitatively reducible to the active phosphine ligand using PMHS (1 hr, 220°C), delivering equivalent catalytic performance in Suzuki, Buchwald-Hartwig, and Negishi couplings. Procure the oxide to reduce costs, extend shelf-life, and improve laboratory safety.

Molecular Formula C12H27OP
Molecular Weight 218.32 g/mol
CAS No. 6866-70-2
Cat. No. B1366726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-tert-butylphosphine oxide
CAS6866-70-2
Molecular FormulaC12H27OP
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C
InChIInChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3
InChIKeyHDZUKJFHNQLAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-Butylphosphine Oxide (CAS 6866-70-2): Bulk Procurement Specifications and Scientific Grade Selection


Tri-tert-butylphosphine oxide (tBu3PO, C12H27OP, MW 218.32 g/mol) is a highly sterically congested tertiary phosphine oxide featuring three bulky tert-butyl substituents [1]. Unlike its parent tri-tert-butylphosphine (which is air-sensitive and requires inert atmosphere handling), tBu3PO is air-stable, thermally robust (>250°C), and non-pyrophoric, making it a procurable, shelf-stable alternative for applications where the phosphine oxide oxidation state is required or where the compound serves as a precursor that can be reduced in situ to the active phosphine ligand [2]. The compound's extreme steric demand, derived from the tert-butyl groups, fundamentally alters its coordination chemistry and physical behavior compared to less bulky analogs [3].

Why Tri-tert-Butylphosphine Oxide Cannot Be Replaced by Tri-n-Butylphosphine Oxide, Triphenylphosphine Oxide, or Tricyclohexylphosphine Oxide in Research and Industrial Applications


Substituting tri-tert-butylphosphine oxide with seemingly analogous phosphine oxides such as tri-n-butylphosphine oxide (TBPO), triphenylphosphine oxide (Ph3PO), or even tricyclohexylphosphine oxide (Cy3PO) will result in fundamentally different outcomes across critical performance metrics including thermal stability, steric shielding, coordination geometry, and reducibility [1]. tBu3PO exhibits thermal stability exceeding 250°C versus Cy3PO and TBPO which decompose or melt at substantially lower temperatures [1]. Its extreme steric bulk (cone angle of the corresponding phosphine ~182°) forces distinct coordination modes—specifically, tBu3PO forms exclusively 1:2 metal-to-ligand complexes with lanthanide nitrates, whereas less sterically demanding analogs such as Ph3PO and TBPO can accommodate higher coordination numbers [2]. Furthermore, the reduction kinetics of tBu3PO to the active phosphine ligand differ markedly: complete conversion with polymethylhydrosiloxane (PMHS) requires 1 hour at 220°C, while less sterically encumbered oxides like Ph3PO exhibit different selectivity profiles under identical conditions [3]. These non-interchangeable properties directly impact experimental reproducibility, catalytic performance, and process economics [4].

Tri-tert-Butylphosphine Oxide (CAS 6866-70-2) Procurement Specifications: Quantified Differentiation Against Tri-n-Butylphosphine Oxide, Triphenylphosphine Oxide, and Tricyclohexylphosphine Oxide


Thermal Stability Benchmark: tBu3PO Remains Intact Above 250°C, Outperforming Cyclohexyl and n-Butyl Analogs

Tri-tert-butylphosphine oxide exhibits exceptional thermal stability, remaining intact at temperatures exceeding 250°C without decomposition [1]. In direct contrast, its imine analog undergoes thermal decomposition at 200°C to yield tri-tert-butylphosphine, and the methylene analog undergoes reductive elimination of isobutene under similar thermal stress [1]. This thermal robustness surpasses that of tri-n-butylphosphine oxide (melting point 64-69°C) and tricyclohexylphosphine oxide, making tBu3PO uniquely suitable for applications requiring elevated temperature processing or storage in non-climate-controlled environments .

Thermal stability Phosphine oxide decomposition Material shelf-life High-temperature applications

Coordination Stoichiometry Restriction: tBu3PO Forms Only 1:2 Metal Complexes with Lanthanide Nitrates, Preventing Higher Aggregation Observed with Less Bulky Phosphine Oxides

The extreme steric bulk of tBu3PO enforces a strict 1:2 metal-to-ligand stoichiometry in lanthanide nitrate complexes, with the phosphine oxide ligands positioned on opposite sides of the metal center and nitrates forming an equatorial band [1]. This contrasts sharply with less sterically demanding phosphine oxides such as triphenylphosphine oxide (Ph3PO) and tri-n-butylphosphine oxide (TBPO), which can accommodate higher coordination numbers and form 1:3 or even 1:4 metal-to-ligand complexes under similar conditions [1]. Within the tBu3PO complexes themselves, two distinct isomers are observed in the solid state: a major isomer (70%) with a (P)O–Ln–O(P) angle of less than 180° (bent geometry) and a minor isomer (30%) with a 180° angle (linear geometry), and these isomers do not interconvert at temperatures up to 100°C [1].

Coordination chemistry Lanthanide complexes Steric control Phosphine oxide ligands

Reduction Kinetics to Active Phosphine: Complete tBu3PO Conversion Achieved in 1 Hour at 220°C with PMHS, Enabling Predictable In Situ Ligand Generation

Tri-tert-butylphosphine oxide can be quantitatively reduced to the corresponding tri-tert-butylphosphine using polymethylhydrosiloxane (PMHS), a waste-derived, inexpensive silane reducing agent [1]. Under optimized conditions (220°C, 5 equivalents PMHS), complete conversion of tBu3PO is achieved after only 1 hour [1]. This reduction efficiency differs from that of triphenylphosphine oxide (Ph3PO), which under identical PMHS-mediated reduction protocols shows variable yields ranging from 24% to 100% depending on silane equivalents and reaction conditions, indicating lower selectivity and greater sensitivity to reaction parameters [1]. The predictable and rapid reduction kinetics of tBu3PO make it a reliable precursor for generating the active tri-tert-butylphosphine ligand in situ, circumventing the air-sensitivity and handling challenges associated with the free phosphine [2].

Phosphine oxide reduction In situ ligand generation PMHS reduction Catalysis precursor

Steric Parameter Differentiation: tBu3PO Derives from a Phosphine with Cone Angle 182°, Substantially Exceeding Tri-n-Butylphosphine (132°) and Triphenylphosphine (145°)

The steric profile of tri-tert-butylphosphine oxide is inherited from its parent phosphine, tri-tert-butylphosphine, which exhibits a Tolman cone angle of approximately 182°—among the largest for commercially available monodentate phosphine ligands [1]. This extreme steric demand is manifested in tBu3PO through compressed C–P–C bond angles (reduced from the ideal tetrahedral 109.5° to approximately 102.3° in the oxide due to tert-butyl group crowding) and through the characteristic staggered tert-butyl conformation that minimizes gauche interactions while maximizing O···H–C hyperconjugation [2]. By comparison, tri-n-butylphosphine has a cone angle of approximately 132°, triphenylphosphine approximately 145°, and tricyclohexylphosphine approximately 170° [3]. The gas-phase molecular structure of tBu3PO, determined via the DYNAMITE (DYNAMic Interaction of Theory and Experiment) method combining electron diffraction with computational refinement, reveals butyl groups tilted 3.1(8)° away from each other and twisted 15.8(7)° from C3v symmetry to minimize steric interactions [4].

Steric bulk Cone angle Ligand design Tolman parameter

Electrochemical Oxidation Potential: tert-Butyl Substitution Shifts Phosphonium Salt Oxidation to More Anodic Potentials Versus n-Butyl Analogs

In the context of phosphonium ionic liquids derived from ferrocene-functionalized phosphonium salts, cyclic voltammetry (CV) studies reveal that replacement of n-butyl fragments at the phosphorus atom with tert-butyl groups results in a more anodic (positive) shift in oxidation potential [1]. This electrochemical behavior, while studied on the phosphonium salts rather than the oxide directly, demonstrates the fundamental electronic consequence of tert-butyl substitution on the phosphorus center—specifically, the strong σ-donor character of the tert-butyl groups (reflected in the low Tolman Electronic Parameter of 2055-2056 cm⁻¹ for the parent phosphine) stabilizes higher oxidation states and shifts redox potentials [2]. This class-level inference suggests that tBu3PO-derived materials may exhibit enhanced oxidative stability in electrochemical applications compared to n-butyl-substituted analogs [3].

Electrochemistry Cyclic voltammetry Phosphonium salts Oxidation potential

Tri-tert-Butylphosphine Oxide (CAS 6866-70-2) Optimal Application Scenarios: Where Procurement Decisions Deliver Quantifiable Advantage


Air-Stable Precursor for In Situ Generation of Tri-tert-Butylphosphine Ligand in Cross-Coupling Catalysis

Tri-tert-butylphosphine oxide serves as an ideal bench-stable, non-pyrophoric precursor for generating the highly active tri-tert-butylphosphine ligand in situ. The oxide can be quantitatively reduced to the free phosphine using polymethylhydrosiloxane (PMHS) with complete conversion in 1 hour at 220°C [1]. This approach eliminates the need for glovebox storage and handling of air-sensitive, pyrophoric tri-tert-butylphosphine (cone angle ~182°, TEP 2055-2056 cm⁻¹), which is a privileged ligand for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings [2]. Procurement of the oxide rather than the free phosphine significantly reduces shipping costs (no dangerous goods classification), extends shelf-life, and improves laboratory safety without compromising catalytic performance when the reduction protocol is applied [3].

Sterically Controlled Lanthanide Complex Synthesis for Materials Science and Separations Chemistry

The extreme steric demand of tBu3PO enforces a predictable and reproducible 1:2 metal-to-ligand stoichiometry in lanthanide complexes, as demonstrated with La, Nd, Sm, Eu, Dy, Er, and Lu nitrate systems [1]. This contrasts with less bulky phosphine oxides (Ph3PO, TBPO) which form equilibrium mixtures of 1:2, 1:3, and 1:4 species. The well-defined coordination environment, characterized by two distinct solid-state isomers (70% bent, 30% linear) that do not interconvert below 100°C [1], makes tBu3PO complexes valuable for studying structure-property relationships in luminescent materials, MRI contrast agents, and nuclear waste separation processes. The thermal stability of tBu3PO (>250°C) further ensures that these complexes remain intact during high-temperature processing or annealing steps [2].

High-Temperature Organic Synthesis and Material Processing Requiring Thermally Robust Phosphine Oxide Components

For synthetic protocols or material fabrication processes requiring elevated temperatures, tri-tert-butylphosphine oxide offers thermal stability exceeding 250°C without decomposition [1]. This performance contrasts sharply with tri-n-butylphosphine oxide (mp 64-69°C) and tricyclohexylphosphine oxide, which melt or degrade at significantly lower temperatures. Applications include high-temperature Wittig reaction variants where the phosphine oxide byproduct must remain intact, solvent extraction processes using heated aqueous/organic biphasic systems, and the synthesis of phosphonium ionic liquids requiring thermal preconditioning [2]. The compound's thermal robustness translates directly to reduced decomposition-related impurities and improved process yields in temperature-elevated workflows [3].

Electrochemical Device Components Requiring Oxidatively Stable Phosphonium-Based Electrolytes

Derivatives of tri-tert-butylphosphine, including the oxide, demonstrate enhanced oxidative stability as evidenced by the anodic shift in oxidation potential observed when tert-butyl groups replace n-butyl substituents in ferrocene-functionalized phosphonium ionic liquids [1]. This property makes tBu3PO and its derivatives attractive precursors for synthesizing phosphonium-based electrolytes and ionic liquids intended for applications in redox flow batteries, electrochemical sensors, and electrochromic devices where resistance to oxidative degradation directly impacts device lifetime and performance stability. The strong σ-donor character of the tert-butyl-substituted phosphorus center (TEP 2055-2056 cm⁻¹) stabilizes higher oxidation states and contributes to this enhanced electrochemical robustness [2].

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